1-Boc-3-(2-bromo-benzylamino)-piperidine
CAS No.: 887584-29-4
Cat. No.: VC16683073
Molecular Formula: C17H25BrN2O2
Molecular Weight: 369.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887584-29-4 |
|---|---|
| Molecular Formula | C17H25BrN2O2 |
| Molecular Weight | 369.3 g/mol |
| IUPAC Name | tert-butyl 3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate |
| Standard InChI | InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3 |
| Standard InChI Key | BQHSQMQLYLXFGR-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br |
Introduction
Chemical and Physical Properties
1-Boc-3-(2-bromo-benzylamino)-piperidine is a crystalline solid under standard conditions, though specific melting and boiling points remain unreported in available literature. Key physicochemical parameters include:
The compound’s moderate LogP value suggests balanced lipophilicity, facilitating membrane permeability in biological systems, while its PSA indicates potential for hydrogen bonding . The bromine atom at the ortho position of the benzyl group enhances reactivity in cross-coupling reactions, a feature exploited in synthetic chemistry.
Synthesis and Reaction Conditions
The synthesis of 1-Boc-3-(2-bromo-benzylamino)-piperidine involves sequential functionalization of the piperidine ring:
Protection of the Piperidine Amine
The primary amine group on piperidine is protected using di-tert-butyl dicarbonate () in anhydrous dichloromethane (DCM) or dimethylformamide (DMF). This step ensures selectivity during subsequent reactions.
Optimization Parameters
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Solvent: DCM or DMF (enhances solubility of intermediates).
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Temperature: 0°C to room temperature for protection; 80–100°C for amination.
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Reaction Time: 12–24 hours for complete conversion.
Yield and purity depend on rigorous purification via column chromatography or recrystallization.
Applications in Medicinal Chemistry
Building Block for Bioactive Molecules
The compound’s Boc group allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid), enabling further functionalization. For example:
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Anticancer Agents: Piperidine derivatives inhibit kinases or proteasomes. The bromine atom permits Suzuki–Miyaura couplings to introduce aryl groups.
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Central Nervous System (CNS) Drugs: The Boc-protected amine enhances blood-brain barrier penetration, making it useful in neuroactive compound synthesis.
Structural Insights
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Hydrogen Bonding: The secondary amine and carbonyl group interact with enzyme active sites.
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Steric Effects: The bulky tert-butyl group influences conformational flexibility, modulating target binding.
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